molecular formula C4H11BrClN B13091555 2-Bromo-2-methylpropan-1-amine hydrochloride

2-Bromo-2-methylpropan-1-amine hydrochloride

Cat. No.: B13091555
M. Wt: 188.49 g/mol
InChI Key: FFALRUITWIBIOB-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN. It is a brominated amine derivative and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine. The reaction is carried out in the presence of a brominating agent such as hydrobromic acid or bromine. The reaction conditions usually include a solvent like acetic acid or water, and the reaction is performed at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same bromination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, water, and alcohols. The reactions are typically carried out in polar solvents.

    Elimination Reactions: Reagents such as sodium or potassium hydroxide in ethanol are used, and the reaction is performed under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-methylpropan-1-amine derivatives.

    Elimination Reactions: The major product is 2-methylpropene.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Bromo-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrochloride involves its reactivity as a brominated amine. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound can also form carbocations, which are intermediates in many organic reactions. These carbocations can then react with nucleophiles to form various products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpropan-1-amine hydrochloride
  • 2-Iodo-2-methylpropan-1-amine hydrochloride
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

Uniqueness

2-Bromo-2-methylpropan-1-amine hydrochloride is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and methoxy counterparts. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical transformations.

Properties

Molecular Formula

C4H11BrClN

Molecular Weight

188.49 g/mol

IUPAC Name

2-bromo-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H

InChI Key

FFALRUITWIBIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)Br.Cl

Origin of Product

United States

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